5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide
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Description
5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized through the reaction of specific enones with semicarbazide and analyzed for its crystal structure via X-ray diffraction, revealing its stabilization through hydrogen bond interactions (Prabhuswamy et al., 2016).
- Another related pyrazole derivative was synthesized, characterized by various spectral techniques, and its structure was confirmed through X-ray diffraction studies (Kumara et al., 2018).
Antibacterial Activity
- Pyrazole derivatives, similar in structure, have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating potential in antimicrobial applications (Palkar et al., 2017).
Anti-inflammatory Activity
- Some pyrazole derivatives have exhibited significant in vivo anti-inflammatory activity, suggesting potential use in therapeutic applications for inflammation-related disorders (El‐Hawash & El-Mallah, 1998).
Computational Studies
- Computational methods like Density Functional Theory (DFT) have been applied to analyze the electronic structures of similar pyrazole derivatives, providing insights into their molecular geometries and potential for applications in electronic materials (Kanwal et al., 2022).
Cytotoxicity and Anticancer Activity
- Certain pyrazole derivatives have demonstrated cytotoxic activity against cancer cell lines, indicating their potential in anticancer research (Hassan et al., 2014); (Rahmouni et al., 2016).
Properties
IUPAC Name |
5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-17-6-5-13(9-18(17)27-2)20-19(23)15-10-16(12-3-4-12)22(21-15)14-7-8-28(24,25)11-14/h5-6,9-10,12,14H,3-4,7-8,11H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZYDLRCMUFWHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.